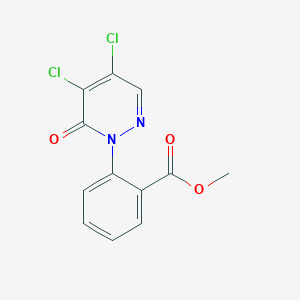
2-(2-Chlorophenyl)-2-methyl-1-propanol
Descripción general
Descripción
2-(2-Chlorophenyl)-2-methyl-1-propanol, also known as 2-Chloro-2-methylpropanol, is a chemical compound with a wide range of applications in the scientific research field. It is a halogenated hydroxyalkane, which is a type of organic compound that contains both an alkyl group and a hydroxy group. It is a clear, colorless liquid with a faint, sweet odor. It is miscible with water and most organic solvents. 2-Chloro-2-methylpropanol is a versatile compound that can be used as a reagent in a variety of organic syntheses, as a catalyst in organic reactions, and as a solvent for a variety of substances.
Aplicaciones Científicas De Investigación
Thermo-solvatochromism and Solvation Dynamics
Thermo-solvatochromism Studies : Research on the thermo-solvatochromic behavior of various probes, including those related to 2-methyl-2-propanol, reveals insights into the solvation dynamics in alcohol-water mixtures. The studies focus on understanding how temperature affects the solvation by alcohols and water, and their bonding interactions (Tada, Silva, & Seoud, 2003).
Solvation Micro-sphere Composition Analysis : This research contributes to a deeper understanding of the solvation micro-sphere composition, indicating that such probes are more solvated by alcohol than by water. The variations in solvation due to temperature changes shed light on the molecular interactions in mixed solvent systems (Antonious, Tada, & Seoud, 2002).
Synthesis and Structural Analysis
Synthesis of Trans-2-Methyl-1-phenylindan : The rearranged intramolecular cycloalkylation of 1,2-Diphenyl-2-methyl-2-propanol under specific conditions has been explored for the synthesis of trans-2-methyl-1-phenylindan. This demonstrates the potential of using related compounds in organic synthesis and pharmaceuticals (Khalaf & Albar, 2005).
NMR Spectral and X-Ray Structural Investigation : Studies involving compounds like 1,3-bis(2-quinolyl)-2-(p-chlorophenyl)-2-propanol, which are structurally related to 2-(2-Chlorophenyl)-2-methyl-1-propanol, provide valuable insights into their molecular structure and behavior in different states, aiding in the design of new materials and pharmaceuticals (Ośmiałowski et al., 2000).
Chemical Reactions and Catalysis
Formation of Oxametallacycle Surface Intermediate : The study of thermal chemistry involving compounds similar to 1-chloro-2-methyl-2-propanol on nickel surfaces helps in understanding surface reactions and catalysis, which is crucial in industrial processes like polymerization and hydrocarbon processing (Zhao, Deng, & Zaera, 2010).
Enantioselective Borane Reduction of Prochiral Ketones : The use of chloro-containing chiral β-amino alcohols in the catalytic enantioselective reduction of ketones showcases the application of compounds related to 2-(2-Chlorophenyl)-2-methyl-1-propanol in stereoselective synthesis, important in pharmaceutical manufacturing (Shen et al., 1997).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWCEHXIXLLQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-methyl-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1416420.png)


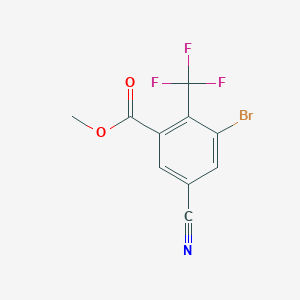
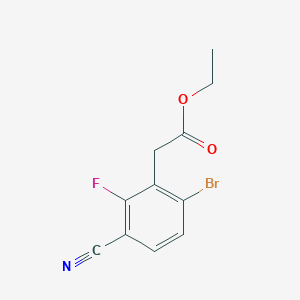

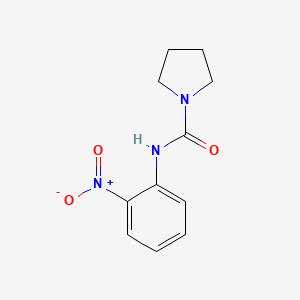
![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)
![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)
![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)

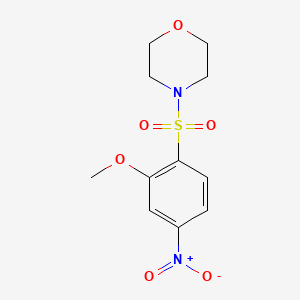
![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)
